3-Bromo-4,5-dihydroisoxazole

Chemical Biology Chemoproteomics Covalent Inhibitor Selectivity

3-Bromo-4,5-dihydroisoxazole (BDHI) is a synthetically accessible, natural product-inspired latent electrophile that engages a distinct subset of the human cysteine proteome compared to promiscuous haloacetamide warheads. Its tempered, pH-dependent reactivity delivers sub-micromolar cellular potency (IC₅₀ 0.35 µM in MIA PaCa-2) with reduced off-target liability—critical for TCI programs targeting GAPDH, TG2, GSTP1, and PIN1. Unlike the 3-chloro analog (acivicin), BDHI avoids clinical neurotoxicity while retaining target engagement. Procure BDHI to access previously undruggable cysteine residues, diversify covalent fragment libraries, and accelerate hit finding against novel ligandable pockets.

Molecular Formula C3H4BrNO
Molecular Weight 149.97 g/mol
Cat. No. B8742708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-dihydroisoxazole
Molecular FormulaC3H4BrNO
Molecular Weight149.97 g/mol
Structural Identifiers
SMILESC1CON=C1Br
InChIInChI=1S/C3H4BrNO/c4-3-1-2-6-5-3/h1-2H2
InChIKeyUAIAMMKWZFRBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,5-dihydroisoxazole (BDHI): A Quantitatively Characterized Electrophilic Warhead for Covalent Ligand Discovery and Chemical Biology


3-Bromo-4,5-dihydroisoxazole (BDHI) is a synthetically accessible, natural product-inspired electrophilic scaffold, consisting of a five-membered heterocycle with a bromine substituent at the 3-position [1]. Its primary utility in chemical biology and medicinal chemistry stems from its ability to act as a 'latent electrophile', engaging specific cysteine residues in protein active sites through a covalent, irreversible mechanism [2]. Unlike highly reactive warheads, BDHI's reactivity is tempered, resulting in a unique and tunable selectivity profile in the human proteome [2]. This compound is frequently employed as a core scaffold for developing targeted covalent inhibitors (TCIs) against enzymes like transglutaminases (TGs), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and others implicated in cancer, inflammation, and parasitic diseases [3][4].

Why Generic 3-Bromo-4,5-dihydroisoxazole Substitution Fails: The Critical Role of the Bromine Atom in Proteome-Wide Selectivity and Reactivity


Simple substitution of the 3-bromo-4,5-dihydroisoxazole scaffold with other 3-halo analogs or common cysteine-reactive electrophiles is not a viable procurement strategy for projects requiring predictable biological outcomes. Chemoproteomic profiling demonstrates that the BDHI scaffold engages a distinct subset of the human cysteine proteome compared to widely used haloacetamide warheads, which are more promiscuous [1]. Furthermore, the intrinsic reactivity of the 3-halo-4,5-dihydroisoxazole warhead is highly dependent on the halogen atom [2]. While the 3-chloro scaffold (found in the natural product acivicin) has demonstrated clinical potential but was limited by neurotoxicity [3], the 3-bromo variant exhibits a 'tempered reactivity' that balances sufficient electrophilicity for target engagement with reduced off-target reactivity, a critical feature for developing selective covalent probes and drugs [1][4]. The quantitative evidence below demonstrates that these differences in selectivity and potency are not interchangeable but are fundamental properties of the specific 3-bromo substitution.

3-Bromo-4,5-dihydroisoxazole: Quantifiable Differentiation and Procurement-Relevant Evidence


Proteome-Wide Cysteine Selectivity of BDHI vs. Haloacetamide Electrophiles

Competitive isoTOP-ABPP chemoproteomic profiling revealed that the BDHI warhead engages a distinct subset of reactive cysteines in the human proteome when compared to a standard iodoacetamide (IAA) probe [1]. The selectivity landscape of cysteines liganded by BDHI-functionalized fragments is fundamentally different from that of haloacetamides, demonstrating its utility for targeting unique protein pockets [1]. This translates to the identification of specific targets like GSTP1 and PIN1, which were not similarly engaged by the IAA probe under the same conditions [1].

Chemical Biology Chemoproteomics Covalent Inhibitor Selectivity

Superior hGAPDH Inactivation Kinetics of a Spirocyclic BDHI Derivative Compared to Koningic Acid

A structure-activity relationship (SAR) study of 5-substituted BDHI derivatives led to the identification of a spirocyclic compound (compound 11), which demonstrated superior covalent inactivation of recombinant human GAPDH (hGAPDH) [1]. The kinetic analysis showed that compound 11 reacts with and inactivates hGAPDH at a faster rate than koningic acid, a widely recognized potent natural product inhibitor of the same enzyme [1]. This enhanced reactivity translates directly to potent cellular activity.

Medicinal Chemistry Enzyme Kinetics Pancreatic Cancer

Potent Inhibition of Anopheles gambiae Transglutaminase AgTG3 and In Vivo Mating Plug Reduction

A targeted library of 3-bromo-4,5-dihydroisoxazole derivatives was screened against the Anopheles gambiae seminal transglutaminase AgTG3 [1]. The study identified several potent inhibitors with IC50 values below 10 µM [1]. Crucially, the covalent modification of the active site cysteine was confirmed, and administration of a potent BDHI-based inhibitor to male mosquitoes resulted in a quantifiable 15% reduction in mating plug transfer in a laboratory mating assay [1].

Vector Biology Malaria Chemical Sterilant Transglutaminase

Antiproliferative Activity of a BDHI Derivative (Compound 11) in Pancreatic Cancer Cell Lines

The spirocyclic BDHI derivative (Compound 11), identified for its potent hGAPDH inhibition, was evaluated for its antiproliferative activity across a panel of pancreatic cancer cell lines [1]. The compound demonstrated sub-micromolar growth inhibition, and this antiproliferative effect correlated well with the intracellular inhibition of its target, hGAPDH, confirming on-target mechanism of action in a cellular context [1].

Oncology Cellular Pharmacology Pancreatic Cancer

pH-Dependent Intrinsic Reactivity of a BDHI Warhead Differentiates It from Promiscuous Electrophiles

The intrinsic reactivity of the spirocyclic BDHI derivative (Compound 11) was investigated at different pH levels to assess its potential for off-target reactions with free thiols like glutathione (GSH) [1]. The study found that the compound exhibited negligible reactivity with GSH, in stark contrast to many common electrophiles, highlighting its 'drug-like' tempered reactivity that favors engagement with the activated catalytic cysteine of its target enzyme (hGAPDH) [1].

Chemical Biology Covalent Warhead Reactivity Tuning

Optimal Research and Industrial Application Scenarios for 3-Bromo-4,5-dihydroisoxazole (BDHI)


Development of Selective Chemical Probes for Cysteine Profiling and Target Identification

Procurement of 3-Bromo-4,5-dihydroisoxazole is most justified for chemoproteomics and chemical biology groups seeking to expand their toolkit beyond promiscuous haloacetamide probes. The demonstrated distinct selectivity landscape of BDHI in the human proteome [1] allows researchers to map previously inaccessible cysteine residues and identify novel ligandable pockets on proteins like GSTP1 and PIN1. This is a high-value application where generic substitution with a chloroacetamide or iodoacetamide probe would yield different and likely less specific target engagement [1].

Hit-to-Lead Optimization of Targeted Covalent Inhibitors (TCIs) in Oncology and Inflammation

For medicinal chemistry programs focused on developing novel TCIs, the BDHI scaffold offers a quantitatively validated advantage. The ability to achieve sub-micromolar cellular activity (e.g., IC50 of 0.35 µM in MIA PaCa-2 cells) [2] and faster target inactivation kinetics than a known benchmark like koningic acid [2] positions BDHI as a privileged scaffold. The tempered, pH-dependent reactivity also provides a rational basis for optimizing drug-like properties and minimizing off-target toxicity, which is a critical failure point for many covalent programs [2].

Design of Species-Specific Enzyme Inhibitors for Vector Control and Parasitology

Projects focused on developing novel chemosterilants or antiparasitic agents should prioritize BDHI. The demonstration that BDHI-based inhibitors can achieve IC50 values <10 µM against Anopheles gambiae transglutaminase (AgTG3) and produce a quantifiable 15% reduction in mating plug transfer in vivo [3] provides a clear, data-driven rationale for its use. This represents a concrete, albeit early-stage, example of translating in vitro potency to an in vivo effect in a disease-relevant vector, a key milestone that de-risks the chemical starting point for vector control research [3].

Diversification of Covalent Fragment Libraries for Screening

Organizations maintaining or expanding covalent fragment libraries should include BDHI-functionalized fragments to maximize chemical diversity and hit-finding potential. The evidence that BDHI engages a different set of cysteines compared to standard haloacetamide fragments [1] means its inclusion can uncover hits against targets that would be missed by more traditional electrophiles. This is a direct, evidence-backed strategy to increase the hit rate and expand the druggable proteome accessible to a fragment-based screening platform [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4,5-dihydroisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.